molecular formula C9H10N2O B075118 (1-methyl-1H-indazol-3-yl)methanol CAS No. 1578-96-7

(1-methyl-1H-indazol-3-yl)methanol

Cat. No. B075118
CAS RN: 1578-96-7
M. Wt: 162.19 g/mol
InChI Key: KMEYZHACDFMRCW-UHFFFAOYSA-N
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Description

“(1-methyl-1H-indazol-3-yl)methanol” is an organic compound with the empirical formula C9H10N2O . It is a solid substance and is colorless with a faint aroma . It is soluble in water and many organic solvents such as methanol, ethanol, and ether solvents at room temperature .


Synthesis Analysis

The compound can be prepared by a variety of synthetic methods. One common method is to react an indole with a formaldehyde under acidic conditions. This reaction generally requires a catalyst and a suitable solvent, such as sodium hydroxide and methanol .


Molecular Structure Analysis

The molecular weight of “(1-methyl-1H-indazol-3-yl)methanol” is 162.19 . The SMILES string representation of the molecule is Cn1nc(CO)c2ccccc12 .


Physical And Chemical Properties Analysis

“(1-methyl-1H-indazol-3-yl)methanol” has a density of 1.226g/cm^3 . Its boiling point is 128°C and its flash point is 154.791°C . The compound is stored in a sealed container in dry, room temperature conditions .

Scientific Research Applications

Organic Catalyst

“(1-methyl-1H-indazol-3-yl)methanol” can be used as an organic catalyst to participate in a variety of chemical reactions .

Acid-Base Catalysis: It can be involved in acid-base catalysis, a type of catalysis that accelerates or induces a chemical reaction through an acid or base .

Redox Reactions: This compound can also participate in redox reactions, which involve the transfer of electrons between two species .

Carbon-Carbon Bond Formation Reactions: “(1-methyl-1H-indazol-3-yl)methanol” can be used in carbon-carbon bond formation reactions, which are crucial in the synthesis of complex organic molecules .

Biochemical Research

This compound can be used as a reagent in biochemical research . It can be used to study various biological processes and phenomena.

Drug Synthesis and Design

“(1-methyl-1H-indazol-3-yl)methanol” can be applied in drug synthesis and drug design . It can be used to create new pharmaceutical compounds and optimize existing ones.

Synthesis of Indazole Derivatives

Indazole derivatives represent one of the most important heterocycles in drug molecules . “(1-methyl-1H-indazol-3-yl)methanol” can be used in the synthesis of these derivatives .

Pharmacological Activities

Indazole derivatives, including “(1-methyl-1H-indazol-3-yl)methanol”, possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Inhibitory Activity Against FGFR1

A derivative of “(1-methyl-1H-indazol-3-yl)methanol” was found to be a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition and modest anti-proliferative activity .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to avoid direct contact and inhalation during operation, and to wear suitable protective gloves, glasses, and a respirator when using .

properties

IUPAC Name

(1-methylindazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEYZHACDFMRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428165
Record name (1-methyl-1H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-indazol-3-yl)methanol

CAS RN

1578-96-7
Record name (1-methyl-1H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 440 mg (2.31 mmol) of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Fludzinski, P. et. al. J. Med. Chem. 1987, 30, 1535) in 10 mL dichloromethane at -78° C. is added dropwise over 5 min a solution of 5.8 mL (5.8 mmol, 2.5 equiv) of a 1.0M solution of DIBAL-H in hexane. The resulting solution is allowed to slowly warm to RT over a 3 h period then quenched by careful addition of 5 mL of H2O. The reaction mixture is poured into 100 mL of EtOAc and extracted with 1N HCl (1×100 mL), dried (MgSO4), and the solvent removed in vacuo. Purification of the crude material by silica gel flash column chromatography using hexane/EtOAc 1/1 as eluent afforded 340 mg of the title compound as a pale yellow oil: 1H NMR (CDCl3, 300 MHz) δ7.80 (d, 1H), 7.42-7.12 (m, 3H), 5.02 (d, 2H), 4.00 (s, 3H), 2.27 (m, 1H); Rf =0.25 in hexane/EtOAc 1/1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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